![molecular formula C16H19F3N6O B2472803 4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034465-50-2](/img/structure/B2472803.png)
4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H19F3N6O and its molecular weight is 368.364. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Indole Derivatives
This compound could be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound, having a piperidine moiety, could be used in the synthesis of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Corrosion Inhibition
This compound could be used as a corrosion inhibitor for mild steel in 0.5M HCl solution . The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
Synthesis of Imidazole Derivatives
Although the specific compound is not mentioned, it could potentially be used in the synthesis of imidazole derivatives . Imidazole derivatives have shown good antimicrobial potential .
Growth and Characterization of Organic Compounds
The compound could be used in the growth and characterization of organic compounds . The presence of aromatic primary amine due to N–H asymmetric and symmetric stretching vibrations was indicated in the FTIR spectrum .
Pharmaceutical Applications
The compound could have potential pharmaceutical applications due to its piperidine moiety . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
Pyrimidine derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Pyrimidine derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad biological activities associated with pyrimidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-10-21-12(16(17,18)19)9-13(22-10)25-7-4-11(5-8-25)23-15-20-6-3-14(24-15)26-2/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFQLJPAVIELMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CC(=N3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
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